molecular formula C25H20N2O6 B2772897 methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate CAS No. 1005240-77-6

methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate

Cat. No. B2772897
CAS RN: 1005240-77-6
M. Wt: 444.443
InChI Key: HGEYGPHKXWJQND-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolo[3,4-d]isoxazole ring, which is a type of heterocyclic compound. These types of compounds are often found in many pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The presence of the phenyl groups and the pyrrolo[3,4-d]isoxazole ring would likely contribute to the compound’s overall stability .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the phenyl rings and the ester group could make it susceptible to reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the ester group could make it somewhat polar, and the presence of the phenyl rings could contribute to its overall stability .

Scientific Research Applications

Electrochromic Materials

  • A study detailed the synthesis and electrochromic characterization of a pyrrole derivative related to methyl red (MR), demonstrating applications in smart windows and displays due to its color-changing properties upon electrical stimulation. This work highlights the potential of such compounds in developing advanced electrochromic devices (Almeida et al., 2017).

Liquid Crystal Research

  • Research on laterally substituted phenyl azo benzoates, which are structurally similar, has explored their mesophase behavior. These studies are crucial for understanding the thermal and optical properties of liquid crystals, which are widely used in displays and other photonic devices. The orientation of substituents and the impact on mesophase stability and behavior provide valuable information for the design of new liquid crystalline materials (Naoum et al., 2011; Naoum et al., 2015).

Supramolecular Chemistry

  • The design and synthesis of novel chiral benzoates and fluorobenzoates that show direct transitions from antiferroelectric to isotropic phases were reported. This research contributes to the understanding of phase transitions in liquid crystals and the development of materials for advanced display technologies (Milewska et al., 2015).

Sensor Development

  • Investigations into the properties of certain benzoate derivatives as chemosensors for ions like fluoride highlight the versatility of these compounds in creating sensitive and selective detection systems for environmental and biological applications (Ma et al., 2013).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals and other areas. Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c1-32-25(31)16-7-11-17(12-8-16)26-23(29)20-21(15-9-13-19(28)14-10-15)27(33-22(20)24(26)30)18-5-3-2-4-6-18/h2-14,20-22,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYGPHKXWJQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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